4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzenecarbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

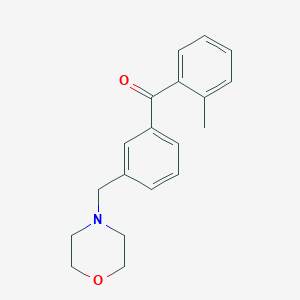

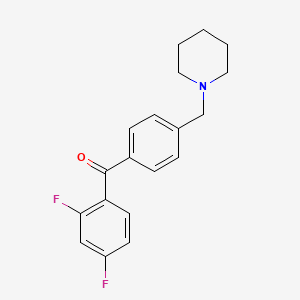

The compound “4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzenecarbaldehyde” is a derivative of 1,5-benzodioxepine, which is a type of organic compound consisting of a benzene ring fused to a seven-membered ring containing two oxygen atoms . The “4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)” part of the name suggests that the compound has a benzodioxepine ring attached to the 4-position of a benzene ring . The “benzenecarbaldehyde” part of the name indicates that there is an aldehyde group (-CHO) attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of “4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzenecarbaldehyde” can be inferred from its name. It likely has a benzene ring attached to a seven-membered ring containing two oxygen atoms (a benzodioxepine ring). The benzodioxepine ring is attached at the 4-position of the benzene ring. There is also an aldehyde group (-CHO) attached to the benzene ring .

Scientific Research Applications

Organic Synthesis

This compound serves as an important raw material and intermediate in organic synthesis. Its structural complexity and reactivity make it suitable for constructing more complex molecules .

Pharmaceuticals

In pharmaceuticals, derivatives of this compound are explored for their potential therapeutic effects. For example, research has been conducted on its analogs for antioxidant, antimicrobial, and anti-inflammatory properties .

Agrochemicals

The compound’s derivatives are also used in agrochemicals, likely due to their bioactivity which can be harnessed to protect crops from pests and diseases .

Dyestuffs

In the dye industry, such compounds are valuable intermediates for creating dyes with specific properties required for various applications .

Polymerization

Some derivatives of this compound polymerize upon heating to form thermosetting resins. These resins have applications ranging from airplane parts casting to adhesives .

Metal Complexes

The compound is used to synthesize metal complexes with significant biological importance. These complexes have been studied for their potential use in treating pathogenic deformities .

Pharmacological Research

Derivatives of this compound are of interest in pharmacological research due to their potential medicinal properties. Studies have been conducted on their use in synthesizing compounds with anticancer activities .

Antiproliferative Agents

Research has also been done on synthesizing new molecules with this compound as a precursor for antiproliferative evaluation, which is crucial in cancer treatment .

Each application mentioned above represents a unique field where 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde plays a significant role. The compound’s versatility is evident from its use in various industries and research areas.

For further details on each application, please refer to the provided references.

Thermo Fisher Scientific Springer Link Chemijournal J-STAGE European Journal of Chemistry

Future Directions

The future directions for research on “4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzenecarbaldehyde” would depend on its potential applications. If it has biological activity, it could be studied for potential therapeutic uses. If it has unique chemical properties, it could be studied for potential uses in chemical synthesis or materials science .

properties

IUPAC Name |

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c17-11-12-2-4-13(5-3-12)14-6-7-15-16(10-14)19-9-1-8-18-15/h2-7,10-11H,1,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXJQHDUKKRJTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)C=O)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001215882 |

Source

|

| Record name | 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001215882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde | |

CAS RN |

952182-92-2 |

Source

|

| Record name | 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001215882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate](/img/structure/B1324834.png)

![Ethyl 5-oxo-5-[4-(piperidinomethyl)phenyl]valerate](/img/structure/B1324835.png)

![Ethyl 6-oxo-6-[4-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1324836.png)

![Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate](/img/structure/B1324837.png)

![Ethyl 4-oxo-4-[4-(3-pyrrolinomethyl)phenyl]butyrate](/img/structure/B1324841.png)

![Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1324842.png)

![Ethyl 6-oxo-6-[4-(3-pyrrolinomethyl)phenyl]hexanoate](/img/structure/B1324843.png)